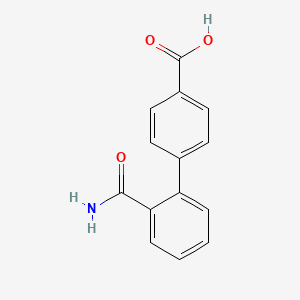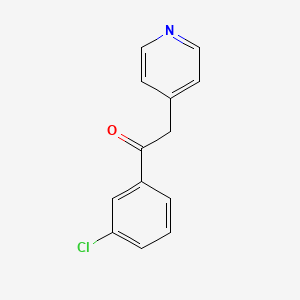
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is a chiral compound with a complex structure that includes a pyridyl group, a phenyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridyl and phenyl intermediates, followed by their coupling with the piperazine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium and triisopropylborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl or pyridyl compounds.
Applications De Recherche Scientifique
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine: The non-chiral version of the compound.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpyrrolidine: A similar compound with a pyrrolidine ring.
Uniqueness
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyridyl and phenyl groups also provides a versatile platform for further chemical modifications .
Propriétés
Numéro CAS |
824954-89-4 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
[2-[(2S)-4-methyl-2-phenylpiperazin-1-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3/t16-/m1/s1 |
Clé InChI |
PYZPABZGIRHQTA-MRXNPFEDSA-N |
SMILES isomérique |
CN1CCN([C@H](C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
SMILES canonique |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
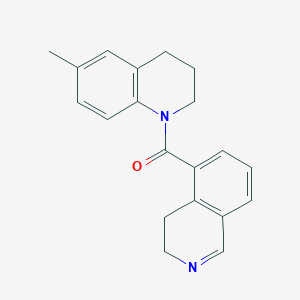
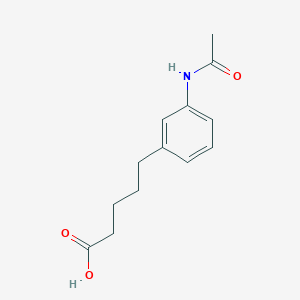


![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
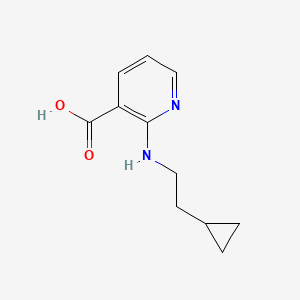
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)

![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
